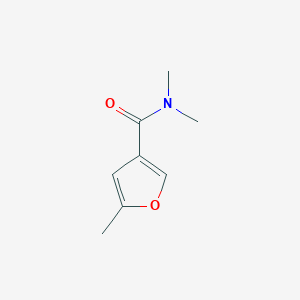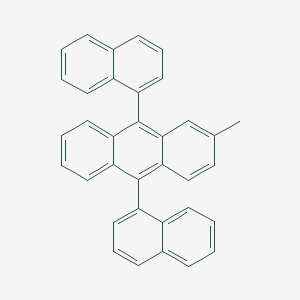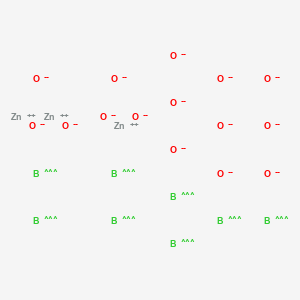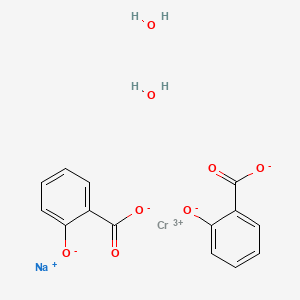
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is a coordination compound where the central chromium ion is coordinated with salicylate ligands and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) typically involves the reaction of sodium chromate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the salicylate ligands to the chromium ion. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ligands coordinated to the chromium ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or ascorbic acid.
Substitution Reagents: Various ligands such as ethylenediamine or bipyridine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of chromium, while substitution reactions may result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of corrosion inhibitors and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) involves its ability to interact with biological molecules and catalyze specific chemical reactions. The salicylate ligands can facilitate the transfer of electrons, making the compound effective in redox reactions. The chromium center can interact with various molecular targets, including enzymes and cellular components, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Sodium chromate: A simpler compound with similar redox properties but lacking the coordination with salicylate ligands.
Chromium(III) salicylate: A related compound where chromium is in a different oxidation state and coordinated with salicylate ligands.
Chromium(III) acetate: Another coordination compound with different ligands but similar coordination chemistry.
Uniqueness: Sodium diaquabis(salicylato(2-)-O1,O2)chromate(1-) is unique due to its specific coordination environment and the presence of salicylate ligands, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and interact with biological molecules makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
68214-27-7 |
|---|---|
Molekularformel |
C14H12CrNaO8 |
Molekulargewicht |
383.23 g/mol |
IUPAC-Name |
sodium;chromium(3+);2-oxidobenzoate;dihydrate |
InChI |
InChI=1S/2C7H6O3.Cr.Na.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;;2*1H2/q;;+3;+1;;/p-4 |
InChI-Schlüssel |
PMTWJOPVNZJNNN-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].O.O.[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


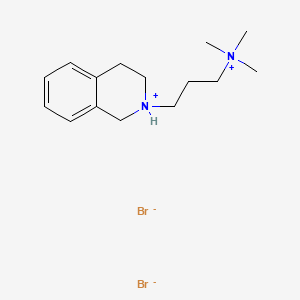
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
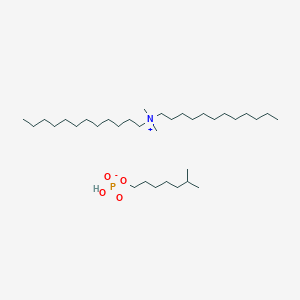

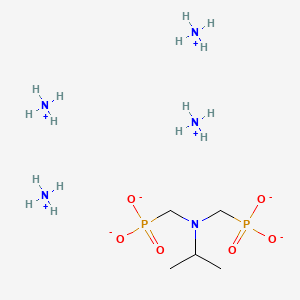
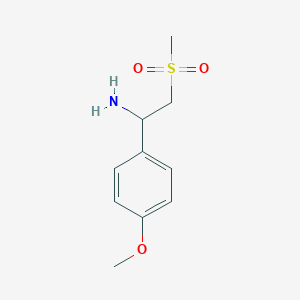
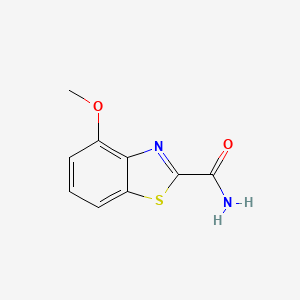
plumbane](/img/structure/B13771670.png)
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
